4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halogenated precursors.
Formation of the Thiol Group: The thiol group can be introduced by reacting the triazole derivative with thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate reactions and product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Aromatics: Formed from substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to the triazole ring’s activity.
Enzyme Inhibitors: Studied for inhibition of specific enzymes in biochemical pathways.
Medicine
Drug Development: Explored for development of new pharmaceuticals targeting various diseases.
Diagnostic Agents: Used in the development of diagnostic tools and imaging agents.
Industry
Agriculture: Used in the formulation of agrochemicals for pest control.
Textile Industry: Incorporated into dyes and pigments for textiles.
Mechanism of Action
The mechanism of action of “4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole-3-thiol: Lacks the chlorophenyl and methylphenyl substituents.
5-(2-Methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substituents.
Uniqueness
“4-((2-CL-3-PH-2-PROPENYLIDENE)AMINO)-5-(2-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClN4S |
---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15ClN4S/c1-13-7-5-6-10-16(13)17-21-22-18(24)23(17)20-12-15(19)11-14-8-3-2-4-9-14/h2-12H,1H3,(H,22,24)/b15-11-,20-12+ |
InChI Key |
MGEFWCFIEFFEHF-JABDDIKQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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